N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound belongs to a class of pyrazoline derivatives functionalized with benzenesulfonamide and methoxyacetyl groups. Pyrazoline scaffolds are widely studied for their diverse pharmacological activities, including enzyme inhibition, antiviral, and anticancer properties . The structural uniqueness of this compound lies in its substitution pattern: a 2-methoxyacetyl group at the 1-position of the pyrazoline ring and a 4-methoxyphenyl group at the 5-position, coupled with a methanesulfonamide moiety on the phenyl ring at the 3-position. These substituents likely influence its electronic properties, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
N-[3-[2-(2-methoxyacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-27-13-20(24)23-19(14-7-9-17(28-2)10-8-14)12-18(21-23)15-5-4-6-16(11-15)22-29(3,25)26/h4-11,19,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZYZFAQORVECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects by modulating specific biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoline derivatives with benzenesulfonamide substituents exhibit varied biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with its structural analogs (Table 1), followed by key research findings.
Table 1: Structural and Functional Comparison
Key Research Findings
Impact of Substituents on Bioactivity :
- The 2-methoxyacetyl group in the target compound may enhance metabolic stability compared to the 2-chloroacetyl derivative (), which showed antiviral activity but could exhibit higher reactivity or toxicity due to the chlorine atom .
- Methoxyphenyl substituents (as in the target compound) are associated with improved lipophilicity and membrane permeability compared to hydroxyphenyl analogs (), which require protective group strategies during synthesis .
Antiviral Potential: A close analog with a 2-ethoxyphenyl group () demonstrated strong binding to the MPXV A42R profilin-like protein (ΔG = −9.2 kcal/mol), suggesting that methoxy/ethoxy aryl groups enhance viral protein inhibition . The target compound’s 4-methoxyphenyl group may exhibit similar interactions.
Enzyme Inhibition: Benzenesulfonamide-pyrazoline hybrids with 4-hydroxyphenyl groups () showed nanomolar inhibition of carbonic anhydrase isoforms (e.g., Ki = 12 nM for CA IX). The target compound’s methanesulfonamide and methoxy groups might modulate selectivity toward other enzyme targets .
Synthetic and Analytical Methods :
- All compared compounds were synthesized via cyclocondensation of chalcones with hydrazine derivatives and characterized using 1H/13C NMR, HRMS, and X-ray crystallography (e.g., ORTEP-3 for structural validation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
